molecular formula C15H23N3O2 B8342114 1-Isopentyl-4-(4-nitrophenyl)piperazine

1-Isopentyl-4-(4-nitrophenyl)piperazine

Cat. No. B8342114
M. Wt: 277.36 g/mol
InChI Key: NRPCXOOXZNMKDK-UHFFFAOYSA-N
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Patent
US07977352B2

Procedure details

A suspension of 1-(4-nitrophenyl)piperazine (5.00 g, 24.1 mmol, 1.0 eq), sodium triaectoxyborohydride (10.23 g, 48.3 mmol, 2 eq), and isovaleraldehyde (4.16 g, 5.18 mL, 48.3 mmol) is stirred at RT for 48 h. The reaction mixture is transferred to a separatory funnel and the solution washed with 10% aqueous NaCl solution (2×50 mL) (gas evolution). A yellow precipitate formed in the separatory funnel DCM (50 mL) was added followed by a saturated aqueous solution of NaHCO3 (50 mL) and the precipitate dissolved. The phases are separated and DCM phase is again washed with saturated aqueous solution of NaHCO3 (50 mL). The combined aqueous NaHCO3 extracts are extracted with DCM (2×50 mL), the combined DCM extracts are dried over MgSO4, filtered through a filtration tube, and the solvent is evaporated to provide a viscous oil that partially solidified on standing. The residue is triturated with hexanes (25 mL) and resulting slurry stirred at room temperature for 48 h. The precipitate which forms is collected by filtration, washed with hexanes (2×25 mL), dried briefly on the frit, and then dried under vacuum for 48 h to provide 1-isopentyl-4-(4-nitrophenyl)piperazine as a yellow solid (5.15 g, 77% recovery, 92% purity as determined by LC/MS analysis @ UV 254 nm detection). The crude product was used in the next step without further purification. LCMS-ESI (m/z): calcd for C15H23N3O2, 277; [M+H]+ found, 278.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Na].[CH:17](=O)[CH2:18][CH:19]([CH3:21])[CH3:20]>C([O-])(O)=O.[Na+]>[CH2:17]([N:13]1[CH2:14][CH2:15][N:10]([C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)[CH2:11][CH2:12]1)[CH2:18][CH:19]([CH3:21])[CH3:20] |f:3.4,^1:15|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
5.18 mL
Type
reactant
Smiles
C(CC(C)C)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at RT for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is transferred to a separatory funnel
WASH
Type
WASH
Details
the solution washed with 10% aqueous NaCl solution (2×50 mL) (gas evolution)
CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed in the separatory funnel DCM (50 mL)
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate dissolved
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
DCM phase is again washed with saturated aqueous solution of NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous NaHCO3 extracts are extracted with DCM (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined DCM extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a filtration tube
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to provide a viscous oil that
CUSTOM
Type
CUSTOM
Details
The residue is triturated with hexanes (25 mL)
CUSTOM
Type
CUSTOM
Details
resulting slurry
STIRRING
Type
STIRRING
Details
stirred at room temperature for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The precipitate which forms is collected by filtration
WASH
Type
WASH
Details
washed with hexanes (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried briefly on the frit
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(CC(C)C)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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